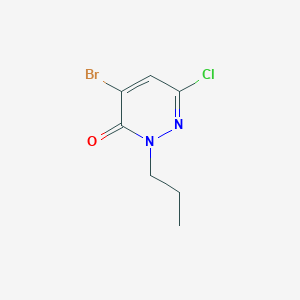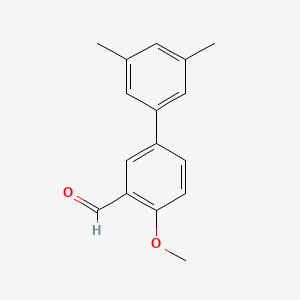
4-(Trimethoxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethoxymethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three methoxy groups attached to the benzene ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of 1,2,3-trimethoxybenzene as the starting material. This compound undergoes a substitution reaction followed by oxidation to yield this compound . The reaction typically involves the use of oxoethanoic acid and hydrochloric acid under Lewis acidic catalytic activation .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of gallic acid derivatives and dimethyl sulfate as alkylating agents . The reaction is carried out in the presence of phase transfer catalysts and sodium hydroxide at controlled temperatures ranging from 50 to 70°C . This method is advantageous due to its high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trimethoxymethyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Major Products:
Oxidation: 4-(Trimethoxymethyl)benzoic acid
Reduction: 4-(Trimethoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Trimethoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity . Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzaldehyde: This compound has similar structural features but differs in the position of the methoxy groups.
4-(Methoxymethyl)benzaldehyde: Lacks the additional methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Trimethoxymethyl)benzaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(trimethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2,15-3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |
Clé InChI |
JHFPTJYYDNLZIL-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)C=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


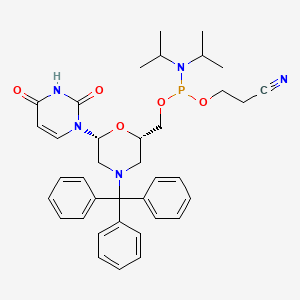
![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)

![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
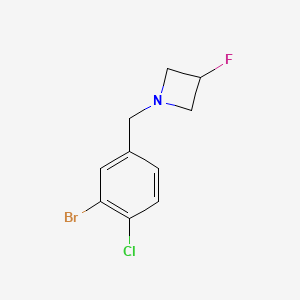
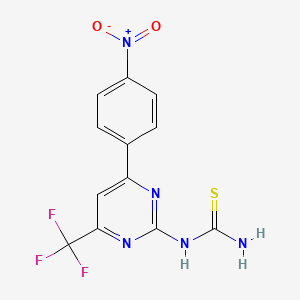
![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)

